4-(2-Hydroxyethyl)-2-azetidinone
Description
4-(2-Hydroxyethyl)-2-azetidinone is a β-lactam compound characterized by a four-membered azetidinone ring substituted at the C-4 position with a 2-hydroxyethyl group (-CH₂CH₂OH). This functional group introduces hydrogen-bonding capability and enhanced hydrophilicity compared to unsubstituted azetidinones. The hydroxyethyl moiety may influence biological activity, solubility, and coordination chemistry, making it relevant for pharmaceutical and material science applications .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)azetidin-2-one |
InChI |
InChI=1S/C5H9NO2/c7-2-1-4-3-5(8)6-4/h4,7H,1-3H2,(H,6,8) |
InChI Key |
YFLNKMDUUCRCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)CCO |
Origin of Product |
United States |
Scientific Research Applications
Antibiotic Development
The most significant application of 4-(2-Hydroxyethyl)-2-azetidinone lies in its role as a precursor for synthesizing β-lactam antibiotics. The β-lactam ring is a crucial structural component found in many antibiotics, including penicillins and cephalosporins. The synthesis of this compound can lead to derivatives that exhibit potent antibacterial activity against a range of pathogens.
- Synthesis Pathways : A notable method for synthesizing this compound involves cyclizing β-amino acids, which can subsequently be modified to create various antibiotic compounds .
- Antibacterial Activity : Research has shown that derivatives of this compound possess significant antibacterial properties. For example, studies indicate that certain azetidinone derivatives demonstrate efficacy against resistant strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
Antihyperlipidemic Agents
This compound has also been explored for its potential as an antihyperlipidemic agent. Hydroxy-substituted azetidinones have been identified as effective in reducing cholesterol levels and preventing atherosclerosis.
- Mechanism of Action : These compounds work by inhibiting cholesteryl ester formation, which is crucial in the progression of atherosclerotic lesions. By lowering serum cholesterol levels, they may significantly reduce the risk of coronary heart disease .
Antifungal and Antiviral Properties
In addition to antibacterial applications, derivatives of this compound have shown promising antifungal and antiviral activities.
- Biological Evaluation : Studies have indicated that certain azetidinone derivatives possess antifungal properties effective against common pathogens such as Candida species. Moreover, some compounds exhibit antiviral activity against viruses like HIV and influenza .
Anti-inflammatory Activities
The anti-inflammatory potential of this compound has been documented, with various derivatives demonstrating significant inhibitory effects on inflammatory pathways.
- Research Findings : In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting their utility in treating inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Comparison
Substituents at the C-3 and C-4 positions of the azetidinone ring significantly modulate properties. Key analogs include:
| Compound | Substituents (C-3/C-4) | Key Structural Features |
|---|---|---|
| 4-(2-Hydroxyethyl)-2-azetidinone | C-4: -CH₂CH₂OH | Hydrophilic, hydrogen-bonding hydroxyl |
| 3-Chloro-4-aryl derivatives | C-3: Cl; C-4: Aryl (e.g., phenyl) | Electrophilic Cl, aromatic π-systems |
| 1,3,4-Substituted derivatives | Variable (e.g., pyridine, alkyl) | Diverse pharmacophore arrangements |
| 4-Methoxyphenyl derivatives | C-4: -C₆H₄OCH₃ | Methoxy group enhances lipophilicity |
| N-(2-Mercaptoethyl) derivatives | C-4: Carboxy-hydroxyphenyl; N: -CH₂CH₂SH | Thiol coordination sites for metal complexes |
Key Observations :
- The hydroxyethyl group improves water solubility compared to lipophilic aryl or chloro substituents .
- Methoxyphenyl and hydroxyethyl groups both participate in hydrogen bonding, critical for target interactions .
Antimicrobial and Antiviral Activity
- 1,3,4-Substituted 2-azetidinones: Exhibit moderate to high antiviral and antifungal activity, influenced by electron-withdrawing groups (e.g., Cl) at C-3 .
- 3-Chloro-4-aryl derivatives : Show leptospirocidal activity, with potency linked to aryl ring electronics .
- 4-Methoxyphenyl derivatives : SAR studies highlight the necessity of hydrogen-bonding groups at C-4 for antibacterial activity .
Central Nervous System (CNS) Activity
- 2-Azetidinones with mixed substituents: Anticonvulsant activity requires one aromatic (C-4) and one aliphatic (C-3) group. Dual aromatic/aliphatic substitution abolishes activity .
- Hydroxyethyl analog : The aliphatic hydroxyethyl group at C-4 may synergize with aromatic C-3 substituents (if present) for CNS applications.
Physicochemical Properties
- Solubility : Hydroxyethyl and hydroxyphenyl substituents increase aqueous solubility compared to chloro or methoxyphenyl groups .
- Coordination Chemistry: N-(2-Mercaptoethyl)-2-azetidinones form stable complexes with Mn²⁺, Co²⁺, and Cu²⁺ via O/N/S donor sites . The hydroxyethyl group in this compound could similarly coordinate metal ions through its hydroxyl oxygen.
Table 2: Physicochemical Properties
| Compound Type | Solubility (H₂O) | LogP | Key Functional Groups |
|---|---|---|---|
| This compound | High (predicted) | ~0.5 | -OH, β-lactam |
| 3-Chloro-4-aryl derivatives | Low | ~3.2 | -Cl, aryl |
| 4-Methoxyphenyl derivatives | Moderate | ~2.8 | -OCH₃ |
Preparation Methods
Kinugasa Cycloaddition and Rearrangement Cascades
The Cu(I)-mediated Kinugasa reaction has emerged as a powerful tool for constructing the β-lactam core of 4-(2-hydroxyethyl)-2-azetidinone. In this method, a terminal acetylene reacts with a nitrone to form a cycloadduct, which undergoes rearrangement to yield the azetidinone framework . For example, the reaction between silyl-protected (R)-3-butyn-2-ol (2) and the nitrone derived from benzyl hydroxylamine and benzyl glyoxylate (3) proceeds in acetonitrile under Cu(I) catalysis to afford a mixture of cis- and trans-azetidinones (4) in a 3:1 ratio (73% yield) .
Critical Considerations:
-
Stereoselectivity: The reaction favors the cis-diastereomer due to the preferential cycloaddition with the Z-isomer of the nitrone . However, base-catalyzed epimerization can lead to trans-isomer formation, necessitating careful control of reaction conditions.
-
Downstream Processing: Subsequent debenzylation using sodium or lithium in liquid ammonia followed by oxidation with lead tetraacetate (Pb(OAc)₄) in acetic acid converts the intermediate (5) into the final product (1) with 73% yield .
Epoxy-Amine Cyclization Strategies
Stereocontrolled synthesis via double cyclization represents another viable route. A notable approach involves the condensation of an epoxy acid (4) with p-phenylenediamine (5) to form a bis-β-lactam precursor (6) , which undergoes cyclization using lithium hexamethyldisilazide (LiHMDS) to yield the cis-cis diastereomer (7) with 75% efficiency .
Procedure Highlights:
-
Epoxy Acid Synthesis: Ethyl chloroacetate and p-phenylenediamine react under reflux to form the epoxy acid (4) .
-
Cyclization: Treatment of (6) with 1 M LiHMDS in tetrahydrofuran (THF) at 0°C induces stereoselective cyclization .
-
Functionalization: Silylation of the hydroxyl group followed by Pb₃O₄-mediated acetoxylation in acetic acid introduces the acetoxy moiety, yielding 4-acetoxy-2-azetidinone (1) in 48% overall yield .
Advantages:
-
High stereochemical fidelity due to the rigidity of the epoxy intermediate.
-
Compatibility with scalable reaction conditions.
Functional Group Interconversion and Sulfonation
Modification of preexisting β-lactam frameworks offers a complementary pathway. For instance, 3-acylamino-4-(2-hydroxyethyl)-2-azetidinone (5C) can be synthesized via sulfonation of hydroxyethyl precursors using sulfur trioxide-pyridine complexes (SO₃-Py) .
Key Steps:
-
Tosylation: Conversion of the hydroxyl group in 4-(2-hydroxyethyl) derivatives to a tosylate (6A/6B) facilitates nucleophilic substitution.
-
Halogenation and Thiolation: Tosylates are transformed into chloro- or iodoethyl intermediates (8a-A/8b-B) , which react with thiols to introduce sulfur-containing side chains .
-
Sulfonation: Treatment with SO₃-Py yields 2-azetidinone-1-sulfonic acid derivatives, which are desilylated to afford the target compound .
Yield Data:
-
Sulfonation typically achieves 60–75% yields, though competing side reactions may require chromatographic purification .
Comparative Analysis of Methodologies
Trade-offs:
-
The Kinugasa method offers modularity but requires heavy metal catalysts.
-
Epoxy-amine cyclization ensures stereocontrol but involves multi-step sequences.
-
Sulfonation is efficient for derivatization but limited in substrate scope.
Challenges and Optimization Strategies
Epimerization Mitigation:
-
In Kinugasa reactions, minimizing basic conditions during workup prevents epimerization of the cis-isomer .
-
Low-temperature processing (-20°C) during ozonolysis steps preserves stereochemical integrity .
Catalyst Efficiency:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
